molecular formula C6H13FN2 B12982899 (R)-3-(Fluoromethyl)-1-methylpiperazine

(R)-3-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B12982899
M. Wt: 132.18 g/mol
InChI Key: PJODYEGWCUOOIP-LURJTMIESA-N
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Description

®-3-(Fluoromethyl)-1-methylpiperazine is a fluorinated piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Fluoromethyl)-1-methylpiperazine typically involves the introduction of a fluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction, where a suitable fluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Fluoromethyl)-1-methylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency of the fluoromethylation process by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

®-3-(Fluoromethyl)-1-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluoromethyl ketone, while reduction could produce a fluoromethyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Fluoromethyl)-1-methylpiperazine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The fluoromethyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, ®-3-(Fluoromethyl)-1-methylpiperazine is investigated for its potential therapeutic applications. Its fluorinated structure can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and better membrane permeability.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methylpiperazine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)-1-methylpiperazine: Contains a bromomethyl group.

    3-(Hydroxymethyl)-1-methylpiperazine: Contains a hydroxymethyl group.

Uniqueness

®-3-(Fluoromethyl)-1-methylpiperazine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R)-3-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

PJODYEGWCUOOIP-LURJTMIESA-N

Isomeric SMILES

CN1CCN[C@H](C1)CF

Canonical SMILES

CN1CCNC(C1)CF

Origin of Product

United States

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